N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiazolyl group
Preparation Methods
The synthesis of N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Substitution on the piperazine ring: The piperazine ring is functionalized by reacting it with 4-methoxyphenyl and 3-methylpiperidin-1-yl carbonyl groups through nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the substituted piperazine with the thiazole derivative under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond in the piperidinyl carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal communication and function.
Comparison with Similar Compounds
Similar compounds to N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide include:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features methoxyphenyl groups and is used in similar research applications.
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: Another compound with a methoxyphenyl group, used in neurotensin receptor studies.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and thiazole rings, which confer distinct chemical and biological properties.
Biological Activity
N-[(3,5-Difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a sulfonamide group, which are known to contribute to various biological activities. Its molecular formula is C₁₈H₁₈F₂N₄O₂S with a molecular weight of approximately 398.43 g/mol.
Biological Activity Overview
- Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a screening of drug libraries on multicellular spheroids identified compounds with significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The sulfonamide moiety is traditionally associated with antimicrobial activity. Research indicates that derivatives of this compound may inhibit bacterial growth by interfering with folate synthesis pathways .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of diabetes .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular proliferation and survival in cancer cells.
- Interference with Signal Transduction : It could disrupt signaling pathways involved in tumor growth and metastasis.
- Antibacterial Mechanism : By mimicking substrates in bacterial metabolic pathways, it can effectively inhibit bacterial growth.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2S/c1-14-7-15(2)9-20(8-14)28(13-17-10-18(23)12-19(24)11-17)31(29,30)21-5-4-6-27-16(3)25-26-22(21)27/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOTEOZNGTNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.